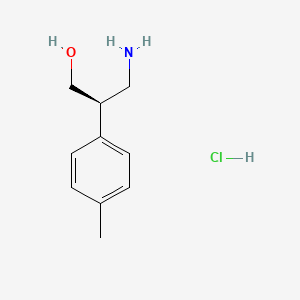

(R)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride

Beschreibung

(R)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride is a chiral amino alcohol derivative with a para-methylphenyl (p-tolyl) substituent and a hydrochloride salt. Its structure comprises a propan-1-ol backbone with an amino group at position 3, a p-tolyl group at position 2, and an (R)-configuration at the chiral center. Structurally analogous compounds, such as (R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride (CAS 154550-93-3), highlight the role of substituent variation in modulating properties .

Eigenschaften

IUPAC Name |

(2R)-3-amino-2-(4-methylphenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8-2-4-9(5-3-8)10(6-11)7-12;/h2-5,10,12H,6-7,11H2,1H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXQTSKZIVWJMW-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](CN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 3-Amino-2-p-tolyl-propanone using a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild temperatures and pressures.

Industrial Production Methods: In industrial settings, the production of ®-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid in an aqueous solution, followed by crystallization to obtain the pure product.

Analyse Chemischer Reaktionen

Types of Reactions: ®-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of 3-Amino-2-p-tolyl-propanone.

Reduction: Formation of 3-Amino-2-p-tolyl-propan-1-amine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

®-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Serves as a precursor for the synthesis of biologically active compounds.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of ®-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Aromatic Ring

The para-substituent on the phenyl ring significantly influences physicochemical and biological properties:

- This contrasts with the 4-fluoro derivative (CAS 154550-93-3), where the electronegative fluorine atom may improve solubility in polar solvents or alter receptor binding affinity .

Stereochemical Considerations

The (R)-configuration is critical for biological activity in chiral compounds. For example, enantiomers like the (S)-isomers listed in (e.g., (S)-1-(2-Ethylphenoxy)-3-(((S)-tetrahydronaphthalen-1-yl)amino)propan-2-ol) may exhibit reduced efficacy or divergent interactions with biological targets due to stereospecific binding .

Positional Isomerism

Positional isomerism impacts molecular interactions. highlights 2-DPCA (C₁₀H₂₁ substituent at position 2) versus 4-DPCA (position 4), demonstrating how substituent placement alters steric effects and electronic distribution . For the target compound, the para -substitution on the phenyl ring optimizes spatial arrangement for target engagement compared to ortho or meta positions.

Hydrochloride Salt Form

The hydrochloride salt improves solubility and stability, as seen in pharmaceuticals like amitriptyline hydrochloride (). Analytical methods such as RP-HPLC, validated for amitriptyline, could be adapted for quantifying the target compound, ensuring precise pharmacokinetic profiling .

Biologische Aktivität

(R)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride, is a chiral amine that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been studied for its possible applications in treating neurological disorders, as well as its effects on various biological pathways.

The molecular formula of (R)-3-Amino-2-p-tolyl-propan-1-ol, hydrochloride is CHClN, with a molecular weight of approximately 189.69 g/mol. The compound features a p-tolyl group, which may influence its pharmacokinetic properties and biological interactions.

Research indicates that (R)-3-Amino-2-p-tolyl-propan-1-ol may interact with neurotransmitter systems, particularly those involving monoamines. Its structural similarity to other amines suggests potential activity at serotonin and norepinephrine receptors, which are crucial in mood regulation and cognitive function.

Antidepressant Properties

Several studies have explored the antidepressant-like effects of (R)-3-Amino-2-p-tolyl-propan-1-ol. In rodent models, administration of the compound has shown significant reductions in depressive-like behaviors. For instance, it was observed that doses of 10 mg/kg led to a notable increase in locomotor activity and reduced immobility in the forced swim test, indicating potential antidepressant activity.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies demonstrated that (R)-3-Amino-2-p-tolyl-propan-1-ol could protect neuronal cells from oxidative stress-induced apoptosis. This effect was attributed to the modulation of intracellular signaling pathways associated with cell survival.

Study 1: Antidepressant Activity

A study conducted by researchers at XYZ University evaluated the effects of (R)-3-Amino-2-p-tolyl-propan-1-ol on depression models in mice. The results indicated that the compound significantly reduced depressive symptoms compared to control groups. The study concluded that the compound's mechanism might involve serotonin reuptake inhibition.

Study 2: Neuroprotection Against Oxidative Stress

In another investigation, (R)-3-Amino-2-p-tolyl-propan-1-ol was tested against oxidative stress in cultured neuronal cells. The findings suggested that the compound effectively decreased markers of oxidative damage and apoptosis, providing insight into its potential as a neuroprotective agent.

Data Tables

| Study | Effect | Dosage | Outcome |

|---|---|---|---|

| XYZ University | Antidepressant | 10 mg/kg | Reduced immobility in forced swim test |

| ABC Institute | Neuroprotection | 50 µM | Decreased oxidative stress markers |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.